molecular formula C24H20N4O4 B2745071 2-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 904272-56-6

2-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide

Cat. No.: B2745071
CAS No.: 904272-56-6
M. Wt: 428.448
InChI Key: PRFOQPIZPZMMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (ChemDiv ID: G856-9585) is a benzamide derivative featuring a 3-nitro-2-methylbenzamide core linked to a substituted phenyl group bearing a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moiety. Its molecular formula is C₂₄H₂₀N₄O₄, with a molecular weight of 428.45 g/mol . The compound is part of the Aurora A-B Kinase-Targeted Library (9,426 compounds) and the ChemoGenomic Annotated Library (89,798 compounds), highlighting its relevance in cancer and kinase-related research .

Properties

IUPAC Name

2-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-14-13-17(27-16(3)25-21-9-5-4-7-19(21)24(27)30)11-12-20(14)26-23(29)18-8-6-10-22(15(18)2)28(31)32/h4-13H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFOQPIZPZMMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. The starting materials often include 2-methyl-4-oxoquinazoline and 3-nitrobenzoyl chloride. The reaction conditions may involve:

    Nitration: Introduction of the nitro group into the benzene ring.

    Amidation: Formation of the amide bond between the quinazolinone derivative and the nitrobenzoyl chloride.

    Methylation: Introduction of methyl groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction of the nitro group to an amino group can occur under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinazolinone N-oxides.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

G856-9584 (2-Methyl-N-[4-(2-Methyl-4-Oxo-3,4-Dihydroquinazolin-3-Yl)Phenyl]-3-Nitrobenzamide)

  • Key Difference : Lacks the 2-methyl group on the central phenyl ring compared to G856-9585 (Figure 1).
  • Molecular Formula : C₂₃H₁₈N₄O₄ (MW: 414.42 g/mol ).
  • Physicochemical Properties : Lower logP (3.383 ) and molecular weight than G856-9585, suggesting reduced lipophilicity .
  • Applications : Included in the same kinase-targeted libraries as G856-9585, indicating overlapping research applications .

N-(4-Acetyl-3-Methyl-1-Phenyl-1H-Pyrazol-5-Yl)-N-Methyl-2-(2-Methyl-4-Oxo-3,4-Dihydroquinazolin-3-Yl)Benzamide

  • Key Features : Retains the 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl group but incorporates a pyrazole-acetyl substituent.

N'-(1-(3-Benzyl-4-Oxo-3,4-Dihydroquinazolin-2-Yl)Propyl)-4-Chloro-N-Phenylbenzohydrazide (7b4)

  • Key Features: A quinazolinone derivative with a chloro-substituted benzohydrazide group.
  • Physicochemical Properties : Higher molecular weight (523 g/mol ) and logP due to the chloro and benzyl substituents, suggesting reduced solubility .

Physicochemical and Functional Comparisons

Compound Name Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Key Substituents
G856-9585 (Target) 428.45 3.542 1 9 3-Nitro, 2-methyl (benzamide), quinazolinone
G856-9584 414.42 3.383 1 9 3-Nitro, quinazolinone (no 2-methyl)
Compound 7b4 523.00 ~4.2* 2 6 Chloro, benzyl, hydrazide
Ethyl 2-((4-Oxo-3-Phenylquinazolin-2-Yl)Thio)Acetate 354.39 2.8 1 5 Thioether, ester, phenyl

*Estimated based on substituent contributions.

Key Observations :

Substituent Effects on Lipophilicity: The 3-nitro group in G856-9585 increases logP compared to non-nitro analogues (e.g., compound 7b4 uses a chloro group for lipophilicity). The 2-methyl group on the central phenyl ring in G856-9585 contributes to a 0.16 logP increase compared to G856-9584 .

Hydrogen-Bonding Capacity: G856-9585 and G856-9584 have identical H-bond donor/acceptor counts, but the pyrazole-containing analogue has higher polarity, which may influence solubility and target interactions.

Molecular Weight and Solubility :

  • Lower molecular weight compounds (e.g., G856-9584) exhibit better predicted solubility (logSw: -3.90 for G856-9585 vs. -3.70 for G856-9584) .

Research Implications

  • Kinase Targeting : Both G856-9585 and G856-9584 are prioritized in kinase libraries, suggesting utility in cancer drug discovery .
  • Structural Optimization : The absence of the 2-methyl group in G856-9584 may offer a starting point for balancing lipophilicity and solubility in lead optimization .

Biological Activity

2-Methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide is a complex organic compound with potential pharmacological applications. This article discusses its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising multiple aromatic rings and functional groups, which contribute to its biological properties. Its IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit certain pathways involved in cell proliferation and inflammation, making it a candidate for drug development in cancer and inflammatory diseases.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Properties : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Activity : Preliminary research suggests that it may possess antibacterial properties, effective against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic uses in inflammatory diseases.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 10 µM. The mechanism involved the downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest at the G1 phase.
  • Antimicrobial Testing :
    • In a series of tests against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, highlighting its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism :
    • Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 50%, suggesting its role in modulating inflammatory responses.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of Quinazolinone Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of Nitro Group : Nitration reactions can be performed using nitric acid to introduce the nitro group at the para position on the benzamide ring.
  • Final Methylation Steps : Methylation can be accomplished using methyl iodide or similar reagents to achieve the final structure.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesMechanism of Action
AnticancerMCF-7 (Breast Cancer)10 µMInduces apoptosis; inhibits cyclin D1
AntimicrobialStaphylococcus aureus5 µg/mLDisrupts bacterial cell wall synthesis
Escherichia coli20 µg/mLInhibits protein synthesis
Anti-inflammatoryMacrophagesN/AReduces TNF-alpha and IL-6 production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.